Cas no 827599-22-4 ([rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol)
![[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol structure](https://ja.kuujia.com/scimg/cas/827599-22-4x500.png)
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol 化学的及び物理的性質
名前と識別子
-
- (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
- endo-3-Azabicyclo[3.1.0]hexane-6-methanol
- EXO-3-AZABICYCLO[3.1.0]HEXANE-6-METHANOL
- [(1S,5R)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
- ((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methanol
- endo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol
- [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- cis-3-azabicyclo[3.1.0]hexan-6-ylmethanol
- [(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- [rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
- Z362759288
- SCHEMBL2281952
- exo-3-Azabicyclo[3.1.0]hexane-6-methanol, AldrichCPR
- AKOS022171447
- HE-0228
- CS-0049601
- CS-0049369
- AS-51042
- MFCD11099879
- (1alpha,5alpha,6alpha)-3-azabicyclo[3.1.0]hexane-6-methanol
- (1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethanol
- SB11388
- YGYOQZPGFXHQMW-XEAPYIEGSA-N
- EN300-36123
- SCHEMBL5325155
- STL557985
- DTXSID30577255
- 134575-13-6
- 827599-22-4
- DTXSID401231753
- SB10506
- (1R,5S,6S)-3-AZABICYCLO[3.1.0]HEXAN-6-YLMETHANOL
- SCHEMBL2378612
- exo-3-Azabicyclo[3.1.0]hexan-6-yl-methanol
- P11773
- 3-Azabicyclo[3.1.0]hexane-6-methanol, (1I+/-,5I+/-,6I(2))-
- BBL104171
- J-500371
- MFCD15072014
- AKOS006356863
- AKOS005146200
-
- MDL: MFCD15072014
- インチ: 1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6?
- InChIKey: YGYOQZPGFXHQMW-XEAPYIEGSA-N
- SMILES: OCC1[C@@H]2CNC[C@@H]21
計算された属性
- 精确分子量: 113.084
- 同位素质量: 113.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 94.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
- XLogP3: -0.6
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D585642-500MG |
endo-3-azabicyclo[3.1.0]hexane-6-methanol |
827599-22-4 | 97% | 500mg |
$1300 | 2024-05-23 | |
eNovation Chemicals LLC | D585642-1G |
endo-3-azabicyclo[3.1.0]hexane-6-methanol |
827599-22-4 | 97% | 1g |
$1950 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06089-100MG |
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
827599-22-4 | 97% | 100MG |
¥ 2,593.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06089-500MG |
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
827599-22-4 | 97% | 500MG |
¥ 6,916.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06089-250.0mg |
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
827599-22-4 | 97% | 250.0mg |
¥4151.0000 | 2024-08-02 | |
eNovation Chemicals LLC | D585642-100mg |
endo-3-azabicyclo[3.1.0]hexane-6-methanol |
827599-22-4 | 97% | 100mg |
$485 | 2025-02-20 | |
eNovation Chemicals LLC | D585642-500mg |
endo-3-azabicyclo[3.1.0]hexane-6-methanol |
827599-22-4 | 97% | 500mg |
$1300 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06089-1g |
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
827599-22-4 | 97% | 1g |
¥11311.0 | 2024-04-17 | |
eNovation Chemicals LLC | D585642-500mg |
endo-3-azabicyclo[3.1.0]hexane-6-methanol |
827599-22-4 | 97% | 500mg |
$1300 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06089-500.0mg |
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
827599-22-4 | 97% | 500.0mg |
¥6917.0000 | 2024-08-02 |
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanolに関する追加情報
Comprehensive Overview of [rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS No. 827599-22-4)
[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol is a structurally unique bicyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. With its CAS No. 827599-22-4, this molecule is characterized by a 3-azabicyclo[3.1.0]hexane core, which is a privileged scaffold in drug discovery due to its rigid and compact structure. The presence of a methanol group at the 6-position further enhances its potential as a versatile intermediate for the synthesis of bioactive molecules.
The compound's rel-(1R,5S,6s) stereochemistry is particularly noteworthy, as it imparts distinct physicochemical properties and biological activities. Researchers are increasingly exploring its applications in the development of central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier. This aligns with current trends in addressing neurodegenerative diseases and mental health disorders, which are among the most searched topics in biomedical research today.
In recent years, the demand for small molecule modulators targeting G-protein-coupled receptors (GPCRs) and ion channels has surged. [rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol has shown promise in this regard, with its azabicyclic framework serving as a key pharmacophore. This has led to its inclusion in high-throughput screening libraries and fragment-based drug design campaigns.
From a synthetic chemistry perspective, the compound's bicyclo[3.1.0]hexane ring system presents intriguing challenges and opportunities. Its strained structure can be leveraged to access novel chemical space, a topic that resonates with the growing interest in three-dimensional (3D) molecular architectures in drug discovery. This is particularly relevant given the industry's shift away from flat, aromatic-heavy compounds to more complex, sp3-rich scaffolds.
The methanol moiety in [rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol serves as a convenient handle for further derivatization. This feature has made it a popular starting material for the preparation of prodrugs and bioconjugates, addressing the need for improved drug delivery systems—a hot topic in pharmaceutical sciences. The compound's potential in targeted therapy and precision medicine applications is currently under investigation by several research groups.
Analytical characterization of CAS No. 827599-22-4 reveals interesting spectral properties that have become the subject of computational chemistry studies. The compound's NMR fingerprint and chiral purity are frequently discussed in methodological papers, reflecting the broader scientific community's focus on analytical method development and quality control in synthetic chemistry.
In the context of green chemistry, researchers are exploring sustainable synthetic routes to [rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol. This aligns with the pharmaceutical industry's commitment to environmentally friendly synthesis and waste reduction, topics that dominate current discussions about sustainable drug manufacturing.
The compound's unique 3D structure has also attracted attention in materials science, particularly in the design of molecular machines and supramolecular assemblies. This interdisciplinary potential makes CAS No. 827599-22-4 a compelling subject for researchers working at the chemistry-biology-materials interface.
From a commercial perspective, [rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol has become increasingly available from specialty chemical suppliers, reflecting growing demand from both academic and industrial laboratories. Its inclusion in catalogues often highlights its utility as a chiral building block for asymmetric synthesis.
Looking ahead, the scientific community anticipates expanded applications of this compound in chemical biology and drug discovery. Its unique structural features position it well to address current challenges in molecular recognition and selective targeting, which remain key focus areas in contemporary medicinal chemistry research.
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